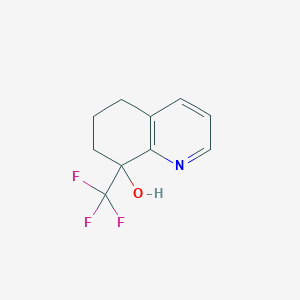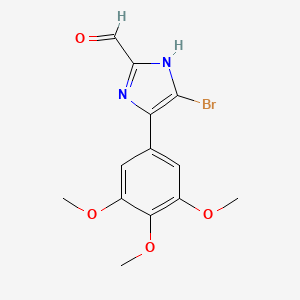
5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022740 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022740 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of MFCD33022740 is designed to be scalable and efficient. The process involves large-scale reactions in controlled environments to maintain consistency and quality. The use of advanced equipment and technology ensures that the compound is produced with high purity and minimal impurities, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: MFCD33022740 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive functional groups, which interact with various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022740 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates and yields.
Major Products Formed: The major products formed from the reactions of MFCD33022740 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
MFCD33022740 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, MFCD33022740 is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, the compound is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD33022740 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
MFCD33022740 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other triazolo ring derivatives and methanesulfonate compounds, which may have similar reactivity but differ in their stability and specific applications. The uniqueness of MFCD33022740 lies in its combination of stability, reactivity, and versatility, making it suitable for a wide range of applications in scientific research and industry.
List of Similar Compounds:- Triazolo ring derivatives
- Methanesulfonate compounds
- Other stable and reactive organic compounds
Properties
Molecular Formula |
C13H13BrN2O4 |
|---|---|
Molecular Weight |
341.16 g/mol |
IUPAC Name |
5-bromo-4-(3,4,5-trimethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O4/c1-18-8-4-7(5-9(19-2)12(8)20-3)11-13(14)16-10(6-17)15-11/h4-6H,1-3H3,(H,15,16) |
InChI Key |
VWBNHGTVHFRSOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


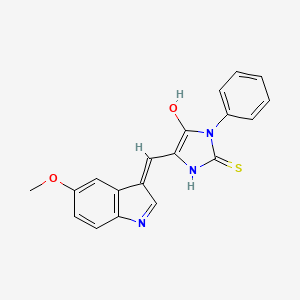
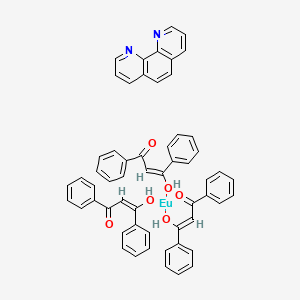
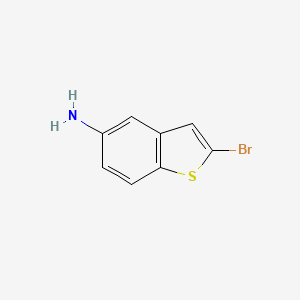
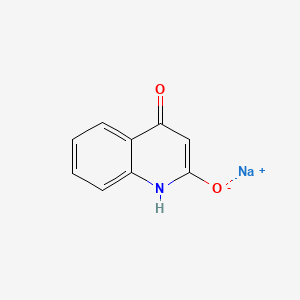
![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
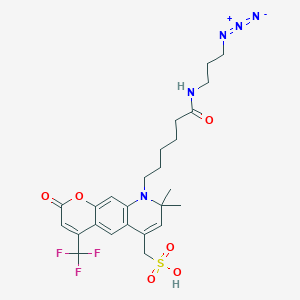
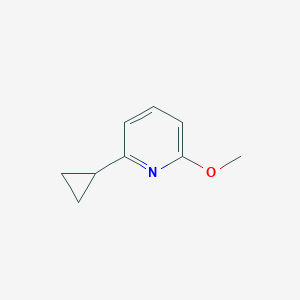
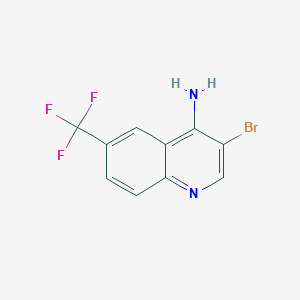

![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)
